Hat-IN-8 Anti-Trypanosomal Potency vs. Earlier Lead Compound 16
Hat-IN-8 (Compound 38) exhibits an EC50 of 0.18 μM against bloodstream T. brucei, compared to an EC50 of 0.11 μM for the earlier lead Compound 16 [1][2]. Although Compound 16 shows approximately 1.6-fold higher potency in vitro, Hat-IN-8 was selected as the lead for in vivo assessment based on a more favorable overall profile that includes reduced microsomal clearance and improved aqueous solubility [1].
| Evidence Dimension | In vitro potency (EC50) against T. brucei |
|---|---|
| Target Compound Data | 0.18 μM (Hat-IN-8 / Compound 38) |
| Comparator Or Baseline | 0.11 μM (Compound 16) |
| Quantified Difference | Hat-IN-8 is ~1.6-fold less potent than Compound 16 |
| Conditions | Bloodstream form T. brucei cell-based phenotypic assay; mean values of two or more determinations |
Why This Matters
A researcher selecting Hat-IN-8 over Compound 16 must weigh a modest reduction in in vitro potency against documented improvements in DMPK properties that are critical for in vivo target engagement studies.
- [1] Cleghorn, L. A. T.; Wall, R. J.; Albrecht, S.; et al. Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. J. Med. Chem. 2023, 66 (13), 8896–8916. (EC50 values: Compound 16 EC50 = 0.11 μM; Compound 38 EC50 = 0.18 μM) View Source
- [2] TargetMol. HAT-IN-8 (Compound 38) Product Datasheet. Accessed 2026. View Source
